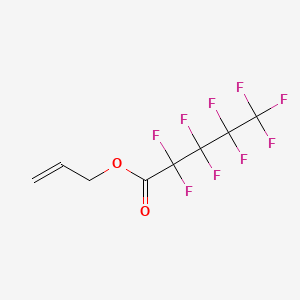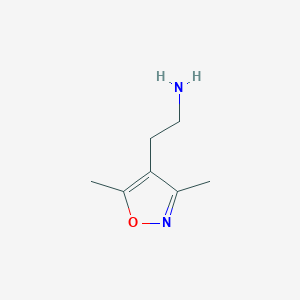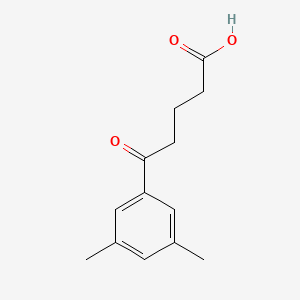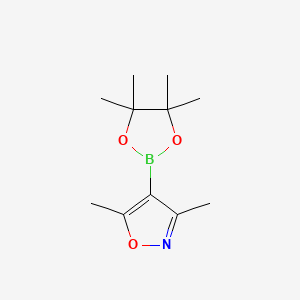
5-Hydroxy-2-iodobenzoic acid
Overview
Description
5-Hydroxy-2-iodobenzoic acid, also known as 2-hydroxy-5-iodobenzoic acid, is a chemical compound with the molecular formula C7H5IO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a hydroxyl group and the hydrogen atom at the 5-position is replaced by an iodine atom. This compound is used as a reagent in various organic chemical reactions, particularly in the synthesis of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-iodobenzoic acid can be synthesized through the iodination of salicylic acid. The process involves the following steps:
Iodination: Salicylic acid is treated with iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. This reaction introduces the iodine atom at the 5-position of the salicylic acid.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxy-2-iodobenzoquinone.
Reduction: The iodine atom can be reduced to form 5-hydroxy-2-aminobenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.
Major Products
Oxidation: 5-Hydroxy-2-iodobenzoquinone.
Reduction: 5-Hydroxy-2-aminobenzoic acid.
Substitution: Various alkyl or acyl derivatives of this compound.
Scientific Research Applications
5-Hydroxy-2-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydroxy-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar structure but lacks the hydroxyl group at the 5-position.
5-Iodosalicylic acid: Similar structure but with different functional groups at other positions.
2-Iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid, used as an oxidizing agent
Uniqueness
5-Hydroxy-2-iodobenzoic acid is unique due to the presence of both hydroxyl and iodine functional groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical compounds .
Properties
IUPAC Name |
5-hydroxy-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOSOIAZLKAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361264 | |
| Record name | 5-Hydroxy-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57772-57-3 | |
| Record name | 5-Hydroxy-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-hydroxy-2-iodobenzoic acid used to create catalytic materials?
A1: The research paper describes a method where this compound is modified to incorporate it into polymer structures, ultimately forming catalytic materials.
Q2: What catalytic properties do these IBX-modified materials possess?
A2: The IBX-modified poly(vinyl alcohol) and microcrystalline cellulose particles demonstrated the ability to hydrolyze diisopropyl fluorophosphate (DFP), a compound structurally similar to nerve agents like sarin and soman []. This hydrolysis reaction is important for the detoxification of these dangerous chemical warfare agents. The study also mentions the accelerated degradation of chlorpyrifos, a pesticide, in the presence of these IBX-modified materials, highlighting their potential in environmental remediation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)




![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)

